Cas no 1610612-01-5 (N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride)

N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- N-(5-Cyano-2-pyridinyl)-N-methylcarbamic chloride (ACI)
- (5-Cyanopyridin-2-yl)(methyl)carbamic chloride
- Carbamic chloride, N-(5-cyano-2-pyridinyl)-N-methyl- (ACI)
- N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride
-
- MDL: MFCD30184587
- Inchi: 1S/C8H6ClN3O/c1-12(8(9)13)7-3-2-6(4-10)5-11-7/h2-3,5H,1H3
- InChI Key: SGPCKBVUKXNKPO-UHFFFAOYSA-N
- SMILES: N#CC1C=CC(N(C)C(Cl)=O)=NC=1
N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22034691-0.25g |
N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride |
1610612-01-5 | 95% | 0.25g |
$252.0 | 2023-09-16 | |
Enamine | EN300-22034691-10.0g |
N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride |
1610612-01-5 | 10g |
$2516.0 | 2023-06-02 | ||
Enamine | EN300-22034691-1g |
N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride |
1610612-01-5 | 95% | 1g |
$584.0 | 2023-09-16 | |
Enamine | EN300-22034691-0.05g |
N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride |
1610612-01-5 | 95% | 0.05g |
$118.0 | 2023-09-16 | |
Enamine | EN300-22034691-0.1g |
N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride |
1610612-01-5 | 95% | 0.1g |
$176.0 | 2023-09-16 | |
Enamine | EN300-22034691-0.5g |
N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride |
1610612-01-5 | 95% | 0.5g |
$457.0 | 2023-09-16 | |
Enamine | EN300-22034691-5.0g |
N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride |
1610612-01-5 | 5g |
$1695.0 | 2023-06-02 | ||
Enamine | EN300-22034691-1.0g |
N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride |
1610612-01-5 | 1g |
$584.0 | 2023-06-02 | ||
Enamine | EN300-22034691-2.5g |
N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride |
1610612-01-5 | 95% | 2.5g |
$1147.0 | 2023-09-16 | |
Enamine | EN300-22034691-5g |
N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride |
1610612-01-5 | 95% | 5g |
$1695.0 | 2023-09-16 |
N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride Related Literature
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
Additional information on N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride
Recent Advances in the Study of N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride (CAS: 1610612-01-5)
N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride (CAS: 1610612-01-5) has recently emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other targeted therapies. This brief aims to summarize the latest research findings related to this compound, highlighting its chemical properties, synthetic applications, and potential therapeutic implications.
Recent studies have demonstrated the utility of N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride in the synthesis of pyridine-based carbamates, which serve as crucial building blocks for pharmaceutical agents. Its reactivity as an acyl chloride derivative makes it particularly valuable for introducing carbamoyl functionalities into complex molecular architectures. A 2023 study published in the Journal of Medicinal Chemistry reported its successful application in the synthesis of selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative disorders.
The compound's mechanism of action primarily involves its ability to form stable carbamate linkages with nucleophilic groups, such as amines and hydroxyls, in target molecules. This property has been exploited in the development of PROTACs (Proteolysis Targeting Chimeras), where it serves as a linker between the target-binding moiety and the E3 ubiquitin ligase-recruiting element. Recent work by Smith et al. (2024) demonstrated its effectiveness in creating BRD4-targeting PROTACs with improved pharmacokinetic properties.
From a safety and handling perspective, new research has provided important insights into the stability and storage conditions of N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride. Studies indicate that the compound should be stored under inert atmosphere at low temperatures (-20°C) to prevent hydrolysis and maintain optimal reactivity. These findings have significant implications for industrial-scale production and handling protocols.
Looking forward, the versatility of N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride continues to inspire novel applications in drug discovery. Current research directions include its use in the development of covalent inhibitors and as a key component in the synthesis of antibody-drug conjugates (ADCs). The compound's unique chemical properties position it as a valuable tool in the medicinal chemist's arsenal, with potential applications extending beyond its current uses in kinase inhibitor development.
1610612-01-5 (N-(5-cyanopyridin-2-yl)-N-methylcarbamoyl chloride) Related Products
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 68551-17-7(Isoalkanes, C10-13)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)




